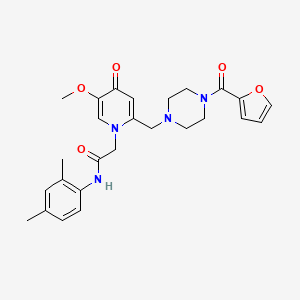

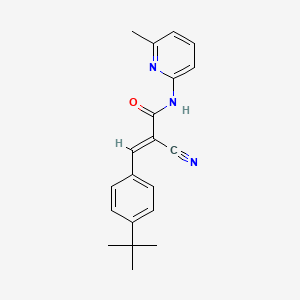

1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

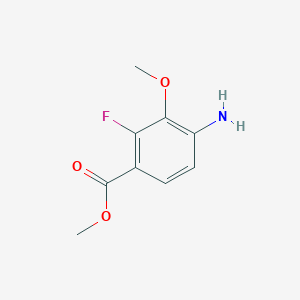

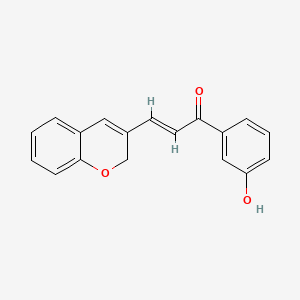

1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone, also known as CPYCE, is a chemical compound that belongs to the class of pyrrolidine derivatives. It has been synthesized and studied for its potential applications in scientific research.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization Techniques

Compounds with structures similar to "1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone" have been synthesized through various methods, including multi-component coupling reactions catalyzed by natural or synthetic catalysts. For instance, Abdelhadi Louroubi et al. (2019) synthesized a new penta-substituted pyrrole derivative through a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite. This process involved detailed structural studies using spectroscopic techniques such as NMR, FT-IR, and confirmed by single-crystal X-ray diffraction, highlighting the importance of these techniques in characterizing complex organic molecules Louroubi et al., 2019.

Catalytic Behavior and Reactivity

Research into the reactivity and catalytic behavior of related compounds has led to the discovery of their potential in facilitating various chemical reactions. Wen‐Hua Sun et al. (2007) studied the synthesis of complexes bearing quinoxalinyl-iminopyridines and investigated their catalytic behavior towards ethylene reactivity. Such studies reveal the potential of structurally similar compounds in catalysis, particularly in polymerization and oligomerization reactions, which could be pertinent for material science and industrial chemistry Sun et al., 2007.

Antimicrobial Activity

Compounds within the same chemical family have been explored for their antimicrobial properties. Hitesh Dave et al. (2013) synthesized derivatives involving a similar process of reaction with substituted aldehyde to give chalcone derivatives, which upon further reaction, yielded compounds tested for antimicrobial activity against various species. This suggests that compounds like "1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone" could also be explored for their potential antimicrobial activities, contributing to pharmaceutical and medicinal chemistry Dave et al., 2013.

Molecular Properties and Theoretical Studies

Theoretical studies and DFT calculations play a crucial role in predicting the molecular properties of such compounds. For example, M. Bouklah et al. (2012) conducted DFT and quantum chemical calculations to investigate the molecular properties of substituted pyrrolidinones, revealing insights into their electronic properties, HOMO-LUMO energy gaps, and molecular densities. These studies are essential for understanding the reactivity, stability, and potential applications of the compounds in various scientific domains Bouklah et al., 2012.

Eigenschaften

IUPAC Name |

1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2-(2-methylphenoxy)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O3/c1-13-4-2-3-5-16(13)23-12-18(22)21-9-7-14(11-21)24-17-6-8-20-10-15(17)19/h2-6,8,10,14H,7,9,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTGOKFIFAJJYPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2960423.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2960429.png)